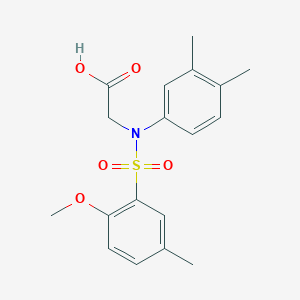![molecular formula C16H14N2O4S2 B305210 N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. FTY720 was initially developed as an immunosuppressant drug, but further research has revealed its potential in treating multiple sclerosis, cancer, and other diseases.
Mécanisme D'action
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a bioactive lipid that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide binds to S1P receptors on lymphocytes, preventing their egress from lymphoid tissues and reducing their numbers in peripheral blood. This leads to a reduction in immune cell infiltration into target organs, which can be beneficial in autoimmune diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit angiogenesis. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and effects. However, N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the use of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide and its effects on different cell types and physiological processes.
Méthodes De Synthèse
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide is synthesized through a multistep process that involves the condensation of 2-amino-2-(2-thienyl)acetic acid with 2-furylcarboxaldehyde to form the intermediate 2-(2-furylmethylamino)-2-(2-thienyl)acetic acid. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have immunosuppressive, anti-inflammatory, and anti-cancer properties. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been studied in preclinical and clinical trials for the treatment of multiple sclerosis, cancer, and other diseases.
Propriétés
Nom du produit |
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide |
|---|---|
Formule moléculaire |
C16H14N2O4S2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-10,18H,11H2,(H,17,19) |
Clé InChI |
HUWDQSXWUMEBMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
